molecular formula C23H21NO5S B12484435 Ethyl 4-(2,3-dihydro-1,4-benzodioxin-2-yl)-2-[(phenylacetyl)amino]thiophene-3-carboxylate

Ethyl 4-(2,3-dihydro-1,4-benzodioxin-2-yl)-2-[(phenylacetyl)amino]thiophene-3-carboxylate

Cat. No.: B12484435
M. Wt: 423.5 g/mol
InChI Key: CDQDYPVZMKGBNG-UHFFFAOYSA-N
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Description

Ethyl 4-(2,3-dihydro-1,4-benzodioxin-2-yl)-2-[(phenylacetyl)amino]thiophene-3-carboxylate is a complex organic compound that features a benzodioxin ring, a thiophene ring, and an ethyl ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-(2,3-dihydro-1,4-benzodioxin-2-yl)-2-[(phenylacetyl)amino]thiophene-3-carboxylate typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Benzodioxin Ring: This can be achieved through the cyclization of catechol derivatives with appropriate dihalides under basic conditions.

    Thiophene Ring Formation: The thiophene ring can be synthesized via the Gewald reaction, which involves the condensation of a ketone, a nitrile, and elemental sulfur.

    Coupling Reactions: The benzodioxin and thiophene rings can be coupled using palladium-catalyzed cross-coupling reactions such as Suzuki or Heck reactions.

    Esterification: The final step involves the esterification of the carboxylic acid group with ethanol under acidic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols.

    Substitution: The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions, introducing various functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LAH) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents like halogens (Br2, Cl2) and nitrating agents (HNO3) are used under acidic conditions.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Alcohols.

    Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

Chemistry

    Organic Synthesis: Used as an intermediate in the synthesis of more complex molecules.

    Catalysis: Potential use as a ligand in catalytic reactions.

Biology

    Pharmacology: Investigated for potential therapeutic properties, such as anti-inflammatory or anticancer activities.

Medicine

    Drug Development: Potential lead compound for the development of new pharmaceuticals.

Industry

    Materials Science: Used in the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of Ethyl 4-(2,3-dihydro-1,4-benzodioxin-2-yl)-2-[(phenylacetyl)amino]thiophene-3-carboxylate would depend on its specific application. In a biological context, it might interact with specific enzymes or receptors, modulating their activity. The benzodioxin and thiophene rings could play a role in binding to molecular targets, while the ester group might influence the compound’s solubility and bioavailability.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 2-(2,3-dihydro-1,4-benzodioxin-2-yl)-2-[(phenylacetyl)amino]acetate: Similar structure but with an acetate group instead of a thiophene ring.

    Methyl 4-(2,3-dihydro-1,4-benzodioxin-2-yl)-2-[(phenylacetyl)amino]thiophene-3-carboxylate: Similar structure but with a methyl ester group instead of an ethyl ester group.

Uniqueness

This compound is unique due to the combination of its benzodioxin and thiophene rings, which can confer specific electronic properties and reactivity patterns. This makes it a valuable compound for various scientific and industrial applications.

Properties

Molecular Formula

C23H21NO5S

Molecular Weight

423.5 g/mol

IUPAC Name

ethyl 4-(2,3-dihydro-1,4-benzodioxin-3-yl)-2-[(2-phenylacetyl)amino]thiophene-3-carboxylate

InChI

InChI=1S/C23H21NO5S/c1-2-27-23(26)21-16(19-13-28-17-10-6-7-11-18(17)29-19)14-30-22(21)24-20(25)12-15-8-4-3-5-9-15/h3-11,14,19H,2,12-13H2,1H3,(H,24,25)

InChI Key

CDQDYPVZMKGBNG-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(SC=C1C2COC3=CC=CC=C3O2)NC(=O)CC4=CC=CC=C4

Origin of Product

United States

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